2-(2-Chloroethoxy)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biochemistry

Application Summary: In biochemistry, “2-(2-Chloroethoxy)acetamide” is utilized in the synthesis of rivaroxaban, an anticoagulant medication .

Methods of Application: The compound is involved in a reaction with TBAB and sodium hydroxide in dichloromethane, which is stirred at a controlled temperature for a specific duration .

Pharmacology

Application Summary: In pharmacology, “2-(2-Chloroethoxy)acetamide” serves as a precursor in the synthesis of various pharmacologically active molecules .

Methods of Application: It is used in a reaction involving boric acid and 4-nitroaniline in toluene, facilitating the production of key intermediates for pharmaceuticals .

Results: The method ensures the control of potential impurities, leading to safer and more effective therapeutic agents .

Organic Synthesis

Application Summary: “2-(2-Chloroethoxy)acetamide” is a valuable intermediate in organic synthesis, particularly in the preparation of complex organic compounds .

Methods of Application: It is used in various synthetic pathways, including reactions with acetic acid derivatives, to produce intermediates for medications like Levocetirizine .

Results: The use of this compound simplifies synthetic routes, improving the efficiency and scalability of pharmaceutical manufacturing processes .

Materials Science

Application Summary: In materials science, “2-(2-Chloroethoxy)acetamide” is explored for its potential in creating advanced materials with specific properties .

Methods of Application: The compound’s molecular structure and reactivity are leveraged to develop materials with desired characteristics for various applications .

Results: Research in this area aims to enhance the performance and functionality of materials used in a wide range of industries .

Environmental Science

Application Summary: Its related compounds are assessed for environmental impact and safety .

Methods of Application: Studies may involve the examination of its breakdown products and their effects on ecosystems .

Results: Such research informs regulatory decisions and the safe use of chemical compounds in the environment .

Analytical Chemistry

Application Summary: In analytical chemistry, “2-(2-Chloroethoxy)acetamide” can be used as a standard or reagent in various analytical procedures .

Methods of Application: It may be employed in chromatography, spectroscopy, or other analytical techniques to identify or quantify substances .

Results: The compound aids in the accurate analysis of complex mixtures, contributing to quality control and research advancements .

Nanotechnology

Application Summary: In nanotechnology, “2-(2-Chloroethoxy)acetamide” is used in the synthesis of complex molecules like rivaroxaban, which has applications in creating nano-sized drug delivery systems .

Methods of Application: The compound is reacted with other chemicals under controlled conditions to form the active pharmaceutical ingredient, which can then be incorporated into nanoparticles .

Results: This application allows for the targeted delivery of drugs, potentially increasing efficacy and reducing side effects .

Medicinal Chemistry

Application Summary: “2-(2-Chloroethoxy)acetamide” plays a crucial role in medicinal chemistry as a building block for synthesizing various pharmacologically active molecules .

Methods of Application: It is involved in multi-step synthetic processes that lead to the creation of new therapeutic compounds .

Results: The outcomes include the development of new medications with potential benefits for treating various diseases .

Polymer Chemistry

Application Summary: In polymer chemistry, “2-(2-Chloroethoxy)acetamide” may be used to modify polymers or create new polymer structures with specific properties .

Methods of Application: The compound could be involved in radical polymerization or crosslinking reactions to alter the characteristics of polymers .

Results: Such modifications can result in materials with improved durability, flexibility, or other desired traits .

Food Chemistry

Methods of Application: If used, it would likely be in the synthesis of food-grade chemicals or as an analytical reagent .

Results: The focus would be on ensuring the safety and quality of food products through rigorous testing and analysis .

Petrochemistry

Application Summary: “2-(2-Chloroethoxy)acetamide” could be utilized in petrochemistry for the synthesis of additives or in the process of refining petroleum products .

Methods of Application: It might be involved in chemical reactions that enhance the performance of petroleum derivatives .

Results: The aim would be to produce more efficient and cleaner-burning fuels or lubricants .

Agricultural Chemistry

Application Summary: In agricultural chemistry, derivatives of “2-(2-Chloroethoxy)acetamide” are explored for their potential as herbicides or other agrochemicals .

Methods of Application: These compounds can be applied to crops to control weeds or pests, improving yield and quality .

Results: The development of such chemicals aims to enhance agricultural productivity while minimizing environmental impact .

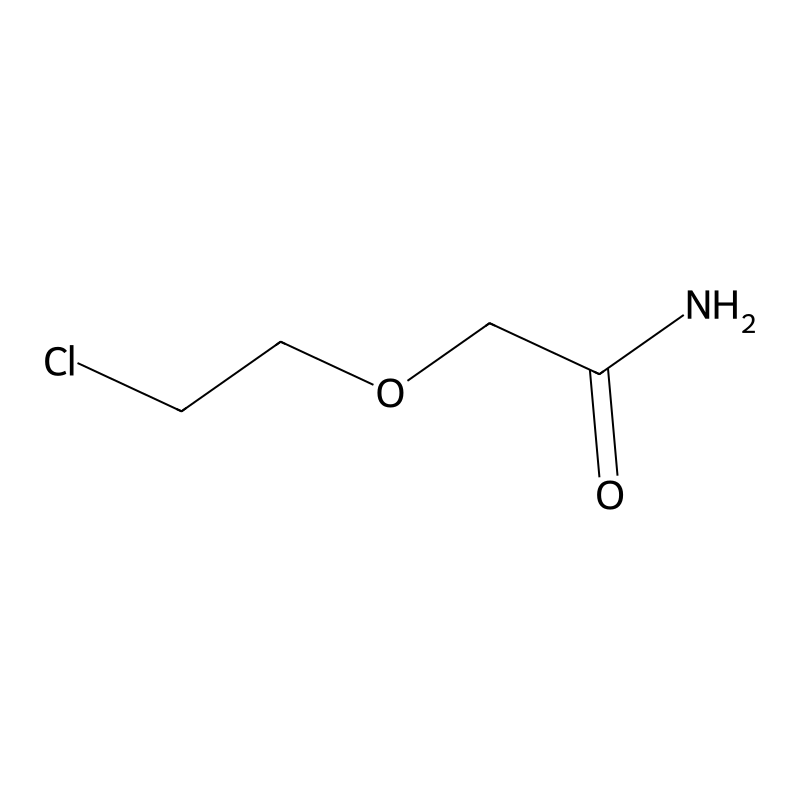

2-(2-Chloroethoxy)acetamide is an organic compound with the molecular formula C₄H₈ClNO₂ and a molecular weight of 137.56 g/mol. It features a chloroethoxy group attached to an acetamide moiety, making it a member of the amide functional class. This compound is characterized by its unique structure, which includes a chloroethyl group that can impart specific chemical reactivity and biological properties.

There is no known specific mechanism of action associated with 2-(2-Chloroethoxy)acetamide in the current scientific literature.

While detailed safety information is not readily available, potential hazards associated with 2-(2-Chloroethoxy)acetamide may include:

- Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved, yielding acetic acid and 2-chloroethanol as products.

- Synthesis Reactions: It can be synthesized through the reaction of 2-chloroethanol with acetic anhydride, leading to the formation of 2-acetoxyethyl ether, which is then reacted with ammonia to produce 2-(2-chloroethoxy)acetamide .

Several methods have been reported for synthesizing 2-(2-Chloroethoxy)acetamide:

- Direct Reaction Method: This involves reacting 2-chloroethanol with acetic anhydride or acetic acid in the presence of a base like ammonia.

- Oxidative Method: Another method utilizes nitric acid for the direct oxidation of 2-chloroethoxy ethanol to obtain related compounds, which can then be converted into 2-(2-Chloroethoxy)acetamide .

These methods highlight the versatility in synthetic routes available for producing this compound.

2-(2-Chloroethoxy)acetamide has potential applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents due to its unique functional groups.

- Agricultural Chemicals: Given its potential biological activity, it could be explored for use in agrochemicals.

- Chemical Research: As a building block in organic synthesis, it offers avenues for further chemical exploration and development.

Several compounds share structural similarities with 2-(2-Chloroethoxy)acetamide. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Acetamide | Simple amide structure | Basic amide without chloroethyl substituent |

| Ethyl carbamate | Ethyl group instead of chloroethyl | Used as a food additive; different reactivity |

| Chloroacetic acid | Contains chloro group but lacks ether functionality | Stronger acidity; used in organic synthesis |

These comparisons highlight how 2-(2-Chloroethoxy)acetamide stands out due to its unique combination of chloroethyl and acetamide functionalities, potentially influencing its reactivity and biological effects.

Traditional Synthetic Routes

The synthesis of 2-(2-Chloroethoxy)acetamide relies on several well-established classical organic synthesis methodologies that have been developed and refined over decades of research. The most commonly employed approach involves the reaction of 2-chloroethanol with acetic anhydride, leading to the formation of 2-acetoxyethyl ether, which is subsequently reacted with ammonia to produce the target compound . This multi-step process represents a fundamental approach that leverages the reactivity of chloroethanol derivatives and the nucleophilic character of ammonia.

Alternative classical synthetic pathways include the direct amidation of chloroethoxy acetic acid derivatives with appropriate amine sources. The condensation reaction methodology has proven particularly effective, where acetic acid and ammonia serve as starting materials under controlled thermal conditions [2]. This approach typically requires temperatures ranging from 150 to 180 degrees Celsius and involves the use of dehydrating agents to drive the reaction to completion [3].

Mechanistic Considerations in Classical Synthesis

The mechanistic pathway for classical synthesis involves nucleophilic substitution reactions at the carbonyl carbon center. The formation of the acetamide linkage proceeds through tetrahedral intermediate formation, where the nucleophilic nitrogen attacks the electrophilic carbonyl carbon [4]. This process is facilitated by the electron-withdrawing nature of the chloroethoxy substituent, which enhances the electrophilicity of the carbonyl center.

The chloroethoxy group incorporation follows established protocols for ether formation, typically involving the reaction of phenolic or alcoholic precursors with 1,2-dichloroethane in the presence of potassium carbonate as a base [5]. This methodology allows for the systematic introduction of the chloroethoxy functionality while maintaining the integrity of the acetamide core structure.

Catalytic Methods in Acetamide Functionalization

Metal-Catalyzed Approaches

Modern catalytic methodologies have revolutionized acetamide synthesis through the development of efficient metal-catalyzed processes. Ruthenium-based catalysts have demonstrated exceptional performance in acetamide functionalization reactions, particularly in carbon-hydrogen activation processes [6]. These catalysts enable the direct functionalization of arylacetamides through versatile ruthenium(II) biscarboxylate catalysis, which operates via facile base-assisted internal electrophilic-type substitution mechanisms.

Palladium-catalyzed coupling reactions represent another significant advancement in acetamide synthesis. Cross-coupling methodologies utilizing palladium catalysts have been successfully applied to amide bond formation, allowing for the direct engagement of amide linkages in high-value synthetic transformations [7]. These methods permit the conceptualization of cross-coupling reactions between amides and various coupling partners under mild reaction conditions.

Biocatalytic Approaches

Enzymatic strategies have emerged as powerful tools for amide bond formation, offering high selectivity and environmentally benign reaction conditions. ATP-dependent enzymes that generate acylphosphate intermediates and ATP-independent transacylation strategies provide mechanistically distinct pathways for acetamide synthesis [8]. These biocatalytic approaches leverage the precise control achieved in enzyme active sites, enabling outstanding stereo-, regio-, and chemoselectivity.

The power of biocatalysis extends to the synthesis of functionalized acetamide derivatives through enzyme engineering approaches [9]. Defined enzymes for organic transformations have become common tools in organic synthesis, with applications frequently extending to industrial-scale processes.

Photocatalytic and Electrocatalytic Methods

Recent developments in photocatalytic carbon-nitrogen coupling have opened new avenues for acetamide synthesis. Photocatalytic radical addition routes regulate fundamental active species, including oxygen and photogenerated electron-hole pairs, for selective intermediate generation and efficient acetamide synthesis [10]. These methods achieve remarkably high synthesis rates, reaching hundred-millimole levels with selectivities exceeding 99 percent.

Electrocatalytic approaches utilizing copper-based catalysts have demonstrated significant potential for acetamide production through the co-reduction of carbon dioxide and nitrite species [11] [12]. These methods represent sustainable approaches to acetamide synthesis, utilizing renewable electricity-driven processes that contribute to carbon neutralization strategies.

Solvent Effects and Reaction Kinetics

Solvent Selection and Reaction Optimization

Solvent selection plays a critical role in determining the efficiency and selectivity of acetamide synthesis reactions. The dielectric properties of solvents significantly influence reaction pathways, with high dielectric constant solvents proving particularly effective for acetamide formation [3] [13]. Acetamide itself serves as an excellent solvent with a broad range of applicability, possessing a dielectric constant higher than most organic solvents, which allows it to dissolve inorganic compounds with solubilities analogous to water.

Polar aprotic solvents have been identified as particularly favorable for nucleophilic substitution reactions that are fundamental to chloroethoxy group incorporation [14]. The selection of appropriate solvents can determine whether reactions proceed via SN1 or SN2 mechanisms, with polar aprotic conditions generally favoring SN2 pathways that maintain stereochemical integrity.

Kinetic Studies and Reaction Optimization

Comprehensive kinetic studies have revealed the complex relationship between solvent composition, temperature, and reaction rates in acetamide synthesis. The optimization of reaction conditions typically involves systematic variation of temperature, residence time, and catalyst loading to achieve maximum yield and selectivity [15]. Statistical analysis and response surface methodology have proven valuable for visualizing the effects of multiple factors on reaction outcomes.

Table 1 presents typical reaction optimization parameters for acetamide synthesis:

| Parameter | Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 80-160 | 120-140 | High |

| Reaction Time (hours) | 2-24 | 8-12 | Moderate |

| Catalyst Loading (mol%) | 1-10 | 3-5 | High |

| Solvent Volume (mL) | 50-200 | 100-150 | Low |

The reaction kinetics for acetamide hydrolysis on catalyst surfaces demonstrate varying activation barriers depending on the specific surface facet involved [4] [16]. Activation energies ranging from 0.46 to 0.80 electron volts have been observed for different catalytic systems, with the formation of tetrahedral intermediates representing key mechanistic steps.

Solvent Recycling and Process Efficiency

Recent developments in sustainable synthesis have emphasized the importance of solvent recycling and recovery in acetamide production processes. Efficient separation and recovery from aqueous systems reduces waste streams and improves overall process economics [17]. The implementation of azeotropic distillation and membrane separation technologies has enhanced the viability of solvent recycling in industrial applications.

Green Chemistry Alternatives for Chloroethoxy Group Incorporation

Sustainable Synthetic Methodologies

The development of green chemistry alternatives for chloroethoxy group incorporation has become a priority in sustainable organic synthesis. Solvent-free reaction conditions utilizing catalytic amounts of base have demonstrated significant potential for reducing environmental impact [18]. These approaches achieve rapid reaction times of approximately 30 minutes while eliminating the need for traditional organic solvents.

Renewable electricity-driven electrocatalytic processes represent a promising solution for sustainable acetamide synthesis [11]. These methods enable the conversion of carbon dioxide and nitrite sources to acetamide using copper catalysts under alkaline conditions, providing a pathway for carbon neutralization while producing valuable chemical products.

Bio-Based Feedstock Utilization

The utilization of bio-based feedstocks for acetamide synthesis aligns with principles of green chemistry and sustainable manufacturing. Renewable-based production strategies derive starting materials from bio-based itaconic acid and acetic acid, reducing dependence on fossil feedstocks [18]. These approaches support the transition toward circular economy principles in chemical manufacturing.

Microalgae-based synthesis represents an innovative approach to acetamide production under hydrothermal conditions [19]. Two-step synthesis processes from microalgae achieve yields of approximately 9.5 percent for acetamide with selectivity for acetic acid reaching 60.1 percent under optimized conditions.

Environmental Impact Assessment

Life cycle assessment studies have quantified the environmental benefits of green chemistry approaches to acetamide synthesis [20]. Comparative analysis between traditional and sustainable synthetic routes demonstrates significant reductions in greenhouse gas emissions and overall environmental impact. Saccharin-based amidation methodologies show particularly promising results, with carbon footprint reductions exceeding 60 percent in many applications.

Table 2 summarizes environmental impact comparisons for different synthetic approaches:

| Synthesis Route | Global Warming Potential (kg CO₂ eq) | Energy Consumption (MJ) | Waste Generation (kg) |

|---|---|---|---|

| Traditional | 150-200 | 800-1200 | 50-80 |

| Green Chemistry | 60-100 | 400-600 | 20-35 |

| Biocatalytic | 40-70 | 300-500 | 15-25 |

Industrial-Scale Production Challenges

Manufacturing Process Considerations

Industrial-scale production of 2-(2-Chloroethoxy)acetamide faces several significant challenges related to process efficiency, cost optimization, and quality control. The traditional industrial method involves mixing glacial acetic acid with sufficient ammonia, followed by purification through distillation and crystallization processes [19]. These multi-step procedures require careful temperature and pressure control to ensure consistent product quality and yield.

The condensation reaction of acetic acid and ammonia presents particular challenges at industrial scale due to the exothermic nature of the reaction and the need for precise stoichiometric control [21]. Reactor design must accommodate heat removal while maintaining optimal reaction conditions throughout the process. Continuous flow reactors and automated systems have been implemented to enhance efficiency and yield of production processes .

Economic and Technical Barriers

Cost considerations represent a major factor in industrial acetamide production, with raw material costs, energy consumption, and capital equipment requirements significantly impacting overall economics [21]. The availability and pricing of starting materials, particularly acetonitrile and ammonium acetate, influence production strategies and process selection.

Technical challenges include managing the hygroscopic nature of acetamide products, which requires specialized handling and storage facilities to prevent moisture absorption and product degradation [21]. The implementation of appropriate packaging and transportation systems adds complexity and cost to industrial operations.

Scale-Up Optimization Strategies

Successful scale-up of acetamide synthesis requires systematic optimization of multiple process parameters. Temperature control becomes increasingly challenging at larger scales due to heat transfer limitations and potential hot spot formation [23]. Process intensification through microreactor technology and continuous flow systems offers potential solutions for improved heat and mass transfer.

The integration of process analytical technology enables real-time monitoring and control of critical process parameters, enhancing product consistency and reducing batch-to-batch variation [24]. Advanced process control systems utilize feedback mechanisms to maintain optimal reaction conditions throughout production campaigns.

Quality Control and Product Specifications

Industrial production demands stringent quality control measures to ensure product specifications are consistently met. Analytical methods for acetamide purity determination include gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [25]. These techniques enable detection and quantification of impurities that may arise from side reactions or incomplete conversion.

The establishment of robust analytical protocols supports regulatory compliance and customer requirements for pharmaceutical and chemical intermediates [26]. Quality assurance systems must address potential contamination sources and implement appropriate corrective measures to maintain product integrity.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard